

Application Notes and Protocols for Green DND-26 Staining in Flow Cytometry

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Compound of Interest

Compound Name: Green DND-26

Cat. No.: B15554350

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Introduction

Green DND-26, commercially known as LysoTracker® **Green DND-26**, is a fluorescent dye utilized for the staining and analysis of acidic organelles in living cells.[1][2][3] This cell-permeable probe is composed of a fluorophore linked to a weak base, which allows it to freely cross the cell membrane and accumulate in acidic compartments, most notably lysosomes.[1][2][4] The dye's mechanism involves protonation at low pH, leading to its retention and fluorescence within these organelles.[1][2] With an excitation maximum at approximately 504 nm and an emission maximum at around 511 nm, **Green DND-26** is compatible with the standard FITC channel on most flow cytometers.[1][4] It is important to note that this dye is intended for use in live cells only, as fixation and permeabilization procedures will compromise the staining.[3]

Mechanism of Action

Green DND-26 is a weakly basic amine that is freely permeable to cell membranes in its neutral state. Upon entering the acidic environment of lysosomes (pH 4.7-4.9), the dye becomes protonated. This protonation leads to its entrapment within the organelle, as the charged form is less membrane-permeant. The accumulation of the protonated dye within lysosomes results in a bright green fluorescence, allowing for the detection and quantification of these acidic compartments by flow cytometry.

Data Presentation

Quantitative Staining Parameters

The optimal staining concentration and incubation time for **Green DND-26** can vary depending on the cell type and experimental conditions. Below is a summary of recommended parameters based on manufacturer guidelines and literature.

Parameter	Recommended Range	Notes
Working Concentration	50 - 100 nM	Titration is recommended to determine the optimal concentration for your specific cell type and experimental setup.
Incubation Time	15 - 45 minutes	Longer incubation times may be necessary for some cell types, but should be optimized to avoid cytotoxicity.
Incubation Temperature	37°C	Standard cell culture conditions are generally suitable for staining.
Excitation Wavelength (Max)	~504 nm	Compatible with a 488 nm blue laser.
Emission Wavelength (Max)	~511 nm	Detected using a standard FITC filter (e.g., 530/30 nm bandpass).

Experimental Protocols

Reagent Preparation

- **Stock Solution Preparation:** **Green DND-26** is typically supplied as a 1 mM solution in DMSO. Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.

- Working Solution Preparation: Dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer such as PBS to the desired final working concentration (typically 50-100 nM). It is recommended to prepare the working solution fresh for each experiment.[\[4\]](#)

Staining Protocol for Suspension Cells

- Harvest cells and centrifuge at 1000 x g for 3-5 minutes at 4°C.[\[4\]](#)
- Discard the supernatant and wash the cells twice with PBS, centrifuging for 5 minutes each time.[\[4\]](#)
- Resuspend the cell pellet in 1 mL of the prepared **Green DND-26** working solution.
- Incubate the cells for 15-30 minutes at 37°C, protected from light.[\[4\]](#)
- Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[\[4\]](#)
- Wash the cells twice with PBS, centrifuging for 5 minutes each time.[\[4\]](#)
- Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., serum-free medium or PBS).
- Proceed immediately to flow cytometry analysis.

Staining Protocol for Adherent Cells

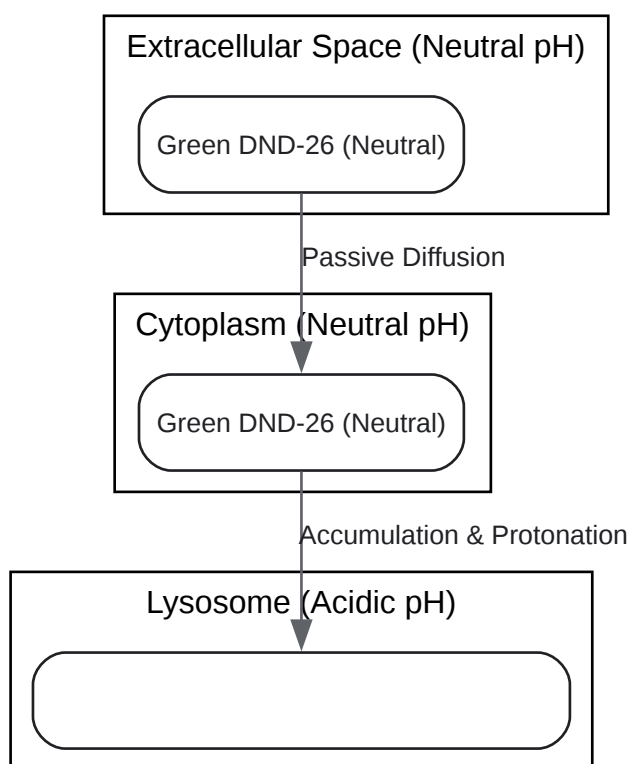
- Discard the cell culture medium from the culture vessel.
- Wash the cells once with PBS.
- Add 1 mL of the prepared **Green DND-26** working solution to the cells.
- Incubate for 15-30 minutes at 37°C under normal cell culture conditions.
- After incubation, discard the staining solution and wash the cells twice with PBS.
- Harvest the cells using a gentle cell dissociation reagent (e.g., trypsin).

- Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.[4]
- Wash the cells twice with PBS, centrifuging for 5 minutes each time.[4]
- Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.
- Proceed immediately to flow cytometry analysis.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Mechanism of Green DND-26 Staining

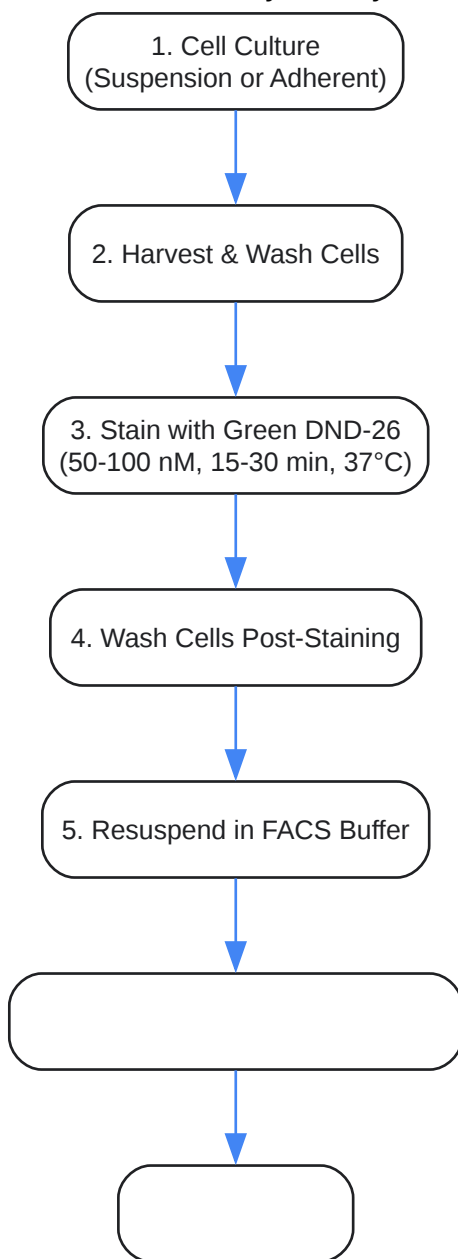


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Caption: Mechanism of **Green DND-26** accumulation and fluorescence in lysosomes.

Experimental Workflow

Green DND-26 Flow Cytometry Workflow



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Caption: Experimental workflow for **Green DND-26** staining and flow cytometry.

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